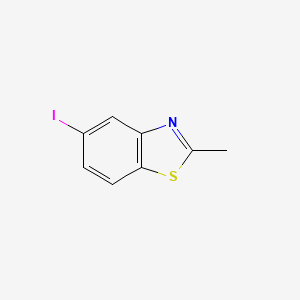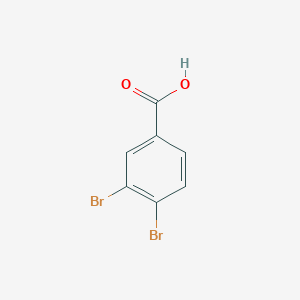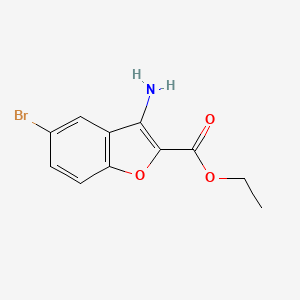![molecular formula C12H11FN2OS B1298514 1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone CAS No. 952183-69-6](/img/structure/B1298514.png)
1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
Overview
Description
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone has been extensively studied using both experimental and theoretical methods. The optimized molecular structures and vibrational frequencies have been investigated, with geometrical parameters found to be in agreement with X-ray diffraction (XRD) data. Notably, the stability of these molecules is attributed to hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis. The HOMO and LUMO analysis, which helps in understanding the charge transfer within the molecule, indicates that the negative charge is predominantly located over the carbonyl group, while the positive regions are over the aromatic rings. This charge distribution is crucial for understanding the reactivity of the molecule .
Synthesis Analysis
Although the synthesis details of 1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone are not provided in the given data, the related compounds have been synthesized and characterized, suggesting that similar synthetic routes could be applicable. The synthesis of such compounds typically involves multi-step reactions that may include the formation of intermediates such as pyrazolines and subsequent functional group transformations .
Chemical Reactions Analysis
The chemical reactivity of the compounds is influenced by the presence of electronegative atoms and groups, such as the fluorine atom and the carbonyl group. The fluorine atom, being highly electronegative, can affect the electron density distribution in the molecule, making certain positions more reactive. The carbonyl group, due to its negative charge, is identified as the most reactive part of the molecule, which could undergo various chemical reactions such as nucleophilic addition or condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of the carbonyl group and the fluorine atom contributes to the overall electronegativity and could influence properties such as solubility, boiling point, and melting point. The first hyperpolarizability of these molecules has been calculated, indicating their potential role in nonlinear optics due to their ability to interact with light in a non-linear manner. The molecular electrostatic potential (MEP) analysis shows that the negative charge is concentrated around the carbonyl group, which could have implications for intermolecular interactions and solvation .
Scientific Research Applications
Anticancer Potential
A study explored the synthesis of thiazolyl(hydrazonoethyl)thiazoles using a similar compound as a building block, showing promising antitumor activities against MCF-7 tumor cells, indicating potential anticancer applications (Mahmoud et al., 2021). Furthermore, novel derivatives of 1,3,4-oxadiazole compounds have been synthesized and showed significant cytotoxicity on Caco-2 cell lines, highlighting their potential in cancer treatment (Adimule et al., 2014). Another study synthesized thiazolyl-chalcones with considerable efficacy against various cancer cell lines, suggesting further research into their anticancer properties (Shi et al., 2010).
Antimicrobial and Antifungal Activities
Compounds related to the specified chemical structure have been investigated for their antimicrobial and antifungal properties. For instance, new thiazolyl-1,2,3-triazolyl-alcohol derivatives were found to exhibit promising antifungal activity against A. niger, and good antibacterial activity against S. albus, suggesting potential as antimicrobial agents (Jagadale et al., 2020). Another study highlighted the synthesis of novel imidazo[2,1-b]thiazole derivatives, demonstrating good antibacterial and antimalarial activities, thus indicating their potential use in treating infections and malaria (Vekariya et al., 2017).
Safety And Hazards
The safety and hazards associated with this compound are not readily available in the search results. It is recommended to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for the use and study of this compound are not readily available in the search results. Given its potential applications in various fields of research and industry1, it could be a subject of interest for further study.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, further research and experimentation would be required.
properties
IUPAC Name |
1-[2-(4-fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-7-11(8(2)16)17-12(14-7)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQOLFFPQZMWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193634 | |
| Record name | 1-[2-[(4-Fluorophenyl)amino]-4-methyl-5-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone | |
CAS RN |
952183-69-6 | |
| Record name | 1-[2-[(4-Fluorophenyl)amino]-4-methyl-5-thiazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[(4-Fluorophenyl)amino]-4-methyl-5-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)
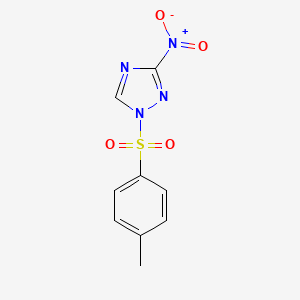
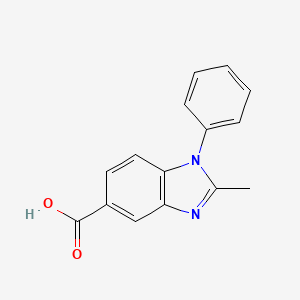
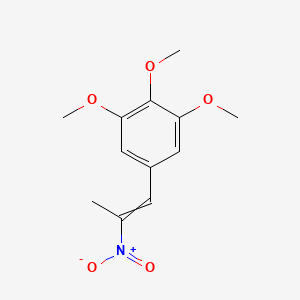
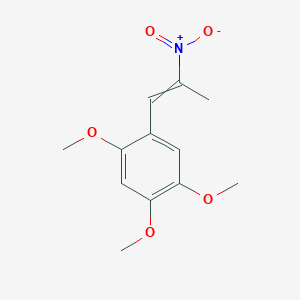

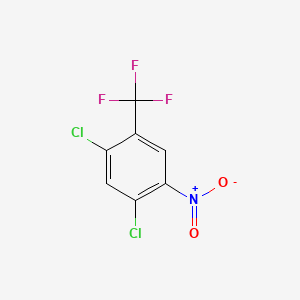
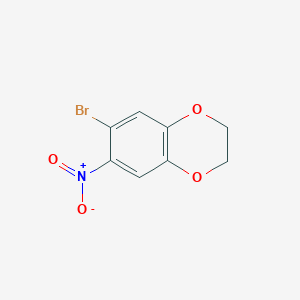
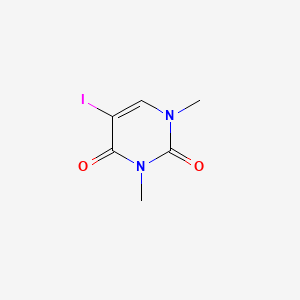
![2-Propen-1-one, 1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]-](/img/structure/B1298447.png)
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1298448.png)
